molecular formula C9H4ClF2N B6210466 3-chloro-5,7-difluoroisoquinoline CAS No. 1692230-89-9

3-chloro-5,7-difluoroisoquinoline

Cat. No.: B6210466
CAS No.: 1692230-89-9
M. Wt: 199.6
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Description

3-Chloro-5,7-difluoroisoquinoline (CAS: 1692230-89-9) is a halogenated isoquinoline derivative characterized by chlorine and fluorine substituents at the 3rd, 5th, and 7th positions of its aromatic ring system. Isoquinolines are heterocyclic compounds with a fused benzene and pyridine ring, and halogenation (Cl, F) at specific positions often enhances their physicochemical properties, such as solubility, reactivity, and binding affinity in medicinal or materials chemistry applications.

Properties

CAS No.

1692230-89-9

Molecular Formula

C9H4ClF2N

Molecular Weight

199.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,7-difluoroisoquinoline can be achieved through various methods. One common approach involves the direct fluorination of isoquinoline derivatives. For instance, the reaction of 3,5,6,7,8-pentachloroisoquinoline with cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at 100°C results in the formation of fluorinated isoquinoline derivatives . Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-chloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Substituents/Modifications Key Differences/Applications References
3-Chloro-5,7-difluoroisoquinoline 1692230-89-9 Cl (C3), F (C5, C7) Base compound; potential intermediate
3-Chloro-5,7-difluoro-4-hydroxyquinoline 1204812-08-7 Cl (C3), F (C5, C7), OH (C4) Enhanced polarity due to hydroxyl group; 4 suppliers (1998)
3-Chloro-5,6-dimethoxypyridine-2-carbonitrile N/A Cl (C3), OMe (C5, C6), cyano (C2) Pyridine core with electron-withdrawing groups; used in agrochemicals
3-Chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) N/A Complex cyclohexyloxy and sulfonyl groups Antimicrobial activity; solubilized with pluronic acid in DMSO

Key Observations:

In contrast, 3-chloro-5,6-dimethoxypyridine-2-carbonitrile replaces fluorine with methoxy groups and introduces a cyano moiety, altering electronic properties for agrochemical applications .

This suggests that this compound could be modified similarly for targeted bioactivity.

This scarcity may reflect niche applications or synthetic challenges.

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